Kyanite

描述

属性

InChI |

InChI=1S/2Al.H4O4Si.H2O/c;;1-5(2,3)4;/h;;1-4H;1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJRKJPEYSAMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

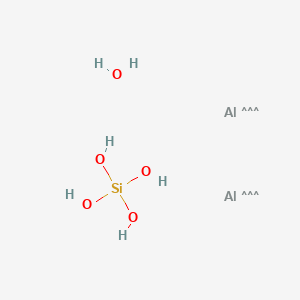

Canonical SMILES |

O.O[Si](O)(O)O.[Al].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H6O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue mineral; [Merck Index] Gray odorless solid; Insoluble in water; [Kyanite Mining Corporation MSDS] | |

| Record name | Kyanite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1302-76-7 | |

| Record name | Kyanite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Kyanite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of the aluminosilicate mineral kyanite (Al₂SiO₅). This compound, a polymorph of andalusite and sillimanite, is a key mineral in metamorphic geology and possesses unique anisotropic properties. This document details its crystallographic data, the experimental protocols for its characterization, and a visualization of the analytical workflow.

Core Crystallographic Data

This compound crystallizes in the triclinic crystal system, belonging to the space group Pī. Its structure is characterized by a distorted face-centered cubic arrangement of oxygen ions, with aluminum ions (Al³⁺) occupying 40% of the octahedral sites and silicon ions (Si⁴⁺) occupying 10% of the tetrahedral sites.[1] This arrangement consists of chains of edge-sharing AlO₆ octahedra that run parallel to the c-axis. These chains are cross-linked by isolated SiO₄ tetrahedra and additional AlO₆ octahedra, resulting in a densely packed structure.[1]

Lattice Parameters

The lattice parameters of this compound have been determined by numerous studies, primarily using X-ray diffraction techniques. The values can vary slightly depending on the specific sample's origin and impurity content. A summary of representative lattice parameters is presented in the table below.

| Parameter | Value (Å) | Angle (°) | Reference |

| a | 7.1262(12) | [1] | |

| b | 7.852(10) | [1] | |

| c | 5.5724(10) | [1] | |

| α (alpha) | 89.99(2) | [1] | |

| β (beta) | 101.11(2) | [1] | |

| γ (gamma) | 106.03(1) | [1] | |

| a | 7.1200(4) | [2] | |

| b | 7.8479(3) | [2] | |

| c | 5.5738(3) | [2] | |

| α (alpha) | 89.974(3) | [2] | |

| β (beta) | 101.117(4) | [2] | |

| γ (gamma) | 106.000(4) | [2] |

Experimental Protocols for Crystal Structure Determination

The determination of this compound's crystal structure and lattice parameters is primarily achieved through single-crystal and powder X-ray diffraction (XRD) experiments. The following outlines the detailed methodologies for these key techniques.

Single-Crystal X-ray Diffraction

Single-crystal XRD provides the most accurate determination of unit cell dimensions and atomic positions within the crystal lattice.[3]

1. Sample Preparation and Mounting:

-

Crystal Selection: A high-quality, single crystal of this compound, typically between 30 and 300 micrometers in size and free from significant defects or twinning, is selected under a microscope.[4]

-

Mounting: The selected crystal is carefully mounted on a goniometer head using a suitable adhesive (e.g., epoxy) or a glass fiber.[4] The mounting medium should be amorphous and not produce a diffraction pattern.

2. Data Collection:

-

Instrumentation: A four-circle goniometer equipped with a monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used.[2][3]

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[4] This process aims to capture a complete sphere of diffraction data.

-

Environmental Conditions: Data is typically collected at ambient temperature and pressure. For specific studies, data can be collected under non-ambient conditions (high pressure or temperature) using specialized sample environments.

3. Data Processing and Structure Refinement:

-

Indexing and Integration: The collected diffraction spots are indexed to determine the unit cell parameters and crystal system. The intensities of the diffraction spots are then integrated.

-

Structure Solution: The initial crystal structure model is determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates, site occupancies, and displacement parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities.[3]

Powder X-ray Diffraction and Rietveld Refinement

Powder XRD is a powerful technique for identifying crystalline phases and refining lattice parameters from a polycrystalline sample.[5]

1. Sample Preparation:

-

Grinding: A representative sample of this compound is finely ground to a powder (typically <10 μm particle size) to ensure a random orientation of the crystallites.[5][6]

-

Homogenization: The powder is homogenized to ensure a uniform distribution of all phases present.

-

Mounting: The powdered sample is packed into a sample holder, ensuring a flat and smooth surface.

2. Data Collection:

-

Instrumentation: A powder diffractometer operating in Bragg-Brentano geometry is commonly used. This setup includes an X-ray source, a sample stage, and a detector.[7]

-

Data Acquisition: The sample is irradiated with monochromatic X-rays over a range of 2θ angles. The detector moves in a circular path to record the intensity of the diffracted X-rays at each angle.[5]

3. Data Analysis (Rietveld Refinement):

-

Phase Identification: The initial identification of crystalline phases is performed by comparing the experimental diffraction pattern to a database of known patterns, such as the Powder Diffraction File (PDF).[8]

-

Rietveld Refinement: The Rietveld method is a full-pattern fitting technique used to refine the crystal structure and lattice parameters.[9][10][11] A calculated diffraction pattern is generated from a structural model and compared to the experimental pattern. The parameters of the model (including lattice parameters, atomic positions, and peak shape parameters) are adjusted using a least-squares algorithm to minimize the difference between the calculated and observed patterns.[12][13]

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for determining this compound's crystal structure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. geo.arizona.edu [geo.arizona.edu]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 6. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 7. fkf.mpg.de [fkf.mpg.de]

- 8. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 9. Rietveld Refinement [crystalimpact.com]

- 10. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 11. MyScope [myscope.training]

- 12. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]

- 13. youtube.com [youtube.com]

geological formation environments of gem-quality kyanite

An In-depth Technical Guide on the Geological Formation Environments of Gem-Quality Kyanite

Abstract

This compound (Al₂SiO₅) is an aluminosilicate mineral prized both for its industrial applications and, when exceptionally colored and transparent, as a gemstone. This technical guide provides a comprehensive overview of the geological environments conducive to the formation of gem-quality this compound. It details the requisite pressure-temperature conditions, parent rock geochemistry, and associated mineral assemblages. Furthermore, this document outlines the standard experimental protocols employed by researchers to determine the petrogenesis of this compound-bearing rocks, including geothermobarometry and micro-analytical techniques. The information is intended for researchers and scientists in the fields of geology, material science, and gemology.

Geological and Metamorphic Environments

Gem-quality this compound is fundamentally a product of regional metamorphism, a process involving the large-scale alteration of rocks under elevated pressure and temperature, typically associated with mountain-building events (orogenies).[1][2] The specific conditions under which this compound forms are critical to its gemological characteristics.

Protolith (Parent Rock) Requirements

The formation of this compound is restricted to protoliths with a specific chemical composition. The essential requirement is a high concentration of aluminum (Al) and silicon (Si).[1] Consequently, the most common parent rocks are clay-rich sediments, such as shales and mudstones, which are often referred to as pelitic or metapelitic rocks in their metamorphosed state.[3] These sedimentary rocks possess the necessary aluminous bulk composition that, under metamorphic transformation, yields this compound and its associated minerals.[4]

Pressure-Temperature (P-T) Conditions and Metamorphic Facies

This compound is the high-pressure, low- to medium-temperature polymorph of Al₂SiO₅, with andalusite and sillimanite being the other two.[3] The stability fields of these three minerals are fundamental indicators of the metamorphic conditions a rock has experienced. This compound's presence generally signifies metamorphism deep within the Earth's crust.[3]

It typically forms within the amphibolite facies and is also diagnostic of the blueschist and eclogite facies , which are characterized by high to ultra-high pressures.[5] The transformation of clay minerals begins at lower grades, but the crystallization of gem-quality this compound occurs under more intense conditions. For example, studies of Himalayan deposits in Nepal have constrained the formation of this compound-bearing rocks to pressures between 5 and 7 kilobars (kbar) and temperatures of approximately 650 ± 50 °C.[6] The triple point, where this compound, andalusite, and sillimanite are all stable, is located at approximately 4.2 kbar and 530 °C.[3]

Host Rocks and Mineral Assemblages

Gem-quality this compound is most commonly extracted from metamorphic rocks such as mica schists and gneisses.[1][4] It is also found in aluminum-rich pegmatites and quartz veins that crosscut these metamorphic terrains.[3] Within these rocks, this compound coexists with a specific suite of index minerals that help to further constrain the formation conditions. Common associated minerals include:

-

Garnet

-

Staurolite

-

Mica (Muscovite, Biotite)

-

Quartz

-

Feldspar

-

Rutile

The precise mineral assemblage depends on the specific pressure, temperature, and bulk chemical composition of the host rock.[3][4]

Quantitative Data on this compound Formation

The following tables summarize key quantitative data related to the formation and properties of gem-quality this compound.

Table 1: Pressure-Temperature Conditions for this compound Formation

| Parameter | Value | Geological Significance | Citation(s) |

| General Pressure Range | > 4 kbar (0.4 GPa) | Defines this compound as the high-pressure Al₂SiO₅ polymorph. | [3] |

| General Temperature Range | 500 - 700 °C | Represents medium-grade metamorphic conditions. | [6][7] |

| Al₂SiO₅ Triple Point | ~4.2 kbar, 530 °C | The invariant point where this compound, andalusite, and sillimanite coexist in equilibrium. | [3] |

| Himalayan (Nepal) Deposit P-T | 5 - 7 kbar, ~650 ± 50 °C | Specific conditions calculated for a major gem-quality this compound source region. | [6] |

| Himalayan Garnet Nucleation | 6.2 - 6.9 kbar, 515 - 560 °C | P-T conditions for the growth of garnet associated with this compound, indicating the metamorphic path. | [2] |

Table 2: Physical and Chemical Properties of Gem-Quality this compound

| Property | Value / Description | Notes | Citation(s) |

| Chemical Formula | Al₂SiO₅ | An aluminum silicate. | [4] |

| Crystal System | Triclinic | One of the least symmetrical crystal systems. | [8] |

| Specific Gravity | 3.53 - 3.70 g/cm³ | Relatively high density, consistent with its high-pressure formation. | [3][5] |

| Hardness (Mohs) | Anisotropic: 4.5-5.5 parallel to long axis, 6.5-7 perpendicular to long axis. | This directional hardness is a key diagnostic feature. | [9][10] |

| Refractive Index | nα = 1.712–1.718, nβ = 1.720–1.725, nγ = 1.727–1.734 | Values for biaxial negative character; some Nepalese this compound is biaxial positive. | [3][11] |

| Cause of Blue Color | Intervalence charge transfer (Fe²⁺ ↔ Ti⁴⁺) | Trace amounts of iron and titanium are the primary chromophores for the desirable blue hue. | [11][12] |

| Other Chromophores | Vanadium (V), Chromium (Cr) | Can contribute to green hues or influence fluorescence. | [11] |

Experimental Protocols for this compound Analysis

Determining the geological history of gem-quality this compound requires a suite of sophisticated analytical techniques. These protocols allow researchers to quantify the pressure, temperature, and chemical environment of formation.

Geothermobarometry

Geothermobarometry is the quantitative determination of the pressure and temperature conditions of metamorphism.[13] It relies on the principle that the chemical compositions of coexisting minerals in equilibrium are a function of P-T conditions.

Methodology:

-

Sample Preparation: A sample of the this compound-bearing rock is cut and polished to create a thin section (typically 30 µm thick).

-

Petrographic Analysis: The thin section is analyzed using a petrographic microscope to identify the full mineral assemblage (e.g., garnet, biotite, plagioclase, this compound, quartz) and observe their textural relationships to ensure they were in equilibrium.

-

Mineral Chemistry Analysis: The chemical compositions of the equilibrated minerals are precisely measured, typically using an Electron Probe Microanalyzer (EPMA).

-

Calculation: The mineral composition data is input into calibrated thermodynamic models and equations (geothermometers and geobarometers). For example, the Garnet-Biotite (Grt-Bt) thermometer uses the partitioning of Fe and Mg between the two minerals to calculate temperature, while the Garnet-Aluminosilicate-Silica-Plagioclase (GASP) barometer uses the compositions of these four minerals to determine pressure.[14]

-

P-T Path Reconstruction: By analyzing mineral cores versus rims, which grew at different times, a P-T path can be constructed, detailing the rock's history during the orogenic event.

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used to obtain precise quantitative chemical analyses of micron-sized spots on a solid sample.[15]

Methodology:

-

Sample Preparation: A polished thin section or an epoxy grain mount is coated with a thin layer of carbon to make it electrically conductive.[16]

-

Instrument Setup: The sample is placed in a high-vacuum chamber. An accelerated beam of electrons is focused on a specific point on a mineral of interest (e.g., a garnet inclusion within this compound).

-

Analysis: The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS).

-

Quantification: The X-ray intensities from the sample are compared to those from well-characterized standard materials of known composition. A ZAF correction (atomic number, absorption, fluorescence) is applied to the data to yield accurate concentrations of major and minor elements.[17]

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a powerful micro-analytical technique used to determine the concentrations of trace elements (in parts-per-million or even parts-per-billion) in minerals.[18] This is crucial for identifying the chromophores responsible for color in gem this compound and for geographic origin determination.[19]

Methodology:

-

Sample Placement: A gemstone or prepared sample is placed in a sealed ablation chamber. No coating is required.

-

Laser Ablation: A high-power, focused UV laser is fired at the sample surface, ablating a tiny crater (typically <100 µm in diameter).[18] The vaporized material forms an aerosol.

-

Ionization: The aerosol is transported by a flow of inert gas (e.g., Helium) into an argon plasma source (ICP), which reaches temperatures of ~10,000 K.[19] The intense heat atomizes and ionizes the sample particles.

-

Mass Spectrometry: The stream of ions is then guided into a mass spectrometer (MS), which separates the ions based on their mass-to-charge ratio.

-

Detection and Quantification: A detector counts the ions of different masses. By calibrating with standard reference materials, these counts are converted into quantitative concentrations for a wide range of trace elements.[20]

Visualizations of Geological Processes and Workflows

Diagram 1: Al₂SiO₅ Phase Diagram

This diagram illustrates the stability fields for the three aluminosilicate polymorphs, which are fundamental to metamorphic petrology. This compound is stable under conditions of high pressure and relatively low temperature.

Caption: P-T stability fields of the Al₂SiO₅ polymorphs.

Diagram 2: Metamorphic Pathway to this compound Schist

This workflow illustrates the progressive regional metamorphism of a parent sedimentary rock into a this compound-bearing metamorphic rock.

Caption: Idealized metamorphic pathway for this compound formation.

Diagram 3: Analytical Workflow for this compound Petrogenesis

This diagram outlines the logical sequence of experimental procedures used to investigate the origin of a this compound sample.

Caption: Standard analytical workflow for this compound research.

References

- 1. geologyscience.com [geologyscience.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. zadrangems.com [zadrangems.com]

- 5. This compound: Properties, Occurrence, Uses – Geology In [geologyin.com]

- 6. researchgate.net [researchgate.net]

- 7. timmersgems.com [timmersgems.com]

- 8. This compound from Nepal: Vibrant Blue Gemstone Properties and Mining Insights [gemselect.com]

- 9. gemsociety.org [gemsociety.org]

- 10. This compound Gem Guide and Properties Chart [gemstones.com]

- 11. Study Helps Identify Nepalese this compound | Gems & Gemology [gia.edu]

- 12. ssef.ch [ssef.ch]

- 13. Geothermobarometry [chemeurope.com]

- 14. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 15. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 16. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 17. msaweb.org [msaweb.org]

- 18. ssef.ch [ssef.ch]

- 19. gia.edu [gia.edu]

- 20. mdpi.com [mdpi.com]

In-Depth Technical Guide: Physical and Optical Properties of Kyanite Under High Pressure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and optical properties of the aluminosilicate mineral kyanite (Al₂SiO₅) under high-pressure conditions. This compound is a key mineral in metamorphic petrology, and its behavior under pressure is crucial for understanding geological processes in the Earth's crust and upper mantle. This document summarizes key experimental findings, presents quantitative data in structured tables, details experimental methodologies, and provides visualizations of experimental workflows and conceptual relationships.

Physical Properties of this compound Under High Pressure

This compound is the high-pressure polymorph of Al₂SiO₅, and as such, its physical properties are significantly influenced by pressure. The primary experimental technique for investigating these properties is X-ray diffraction (XRD), often performed on single crystals or powdered samples within a diamond anvil cell (DAC).

Equation of State and Compressibility

The relationship between pressure, volume, and temperature for a material is described by its equation of state (EoS). For this compound at room temperature, the pressure-volume relationship is typically fitted to a Birch-Murnaghan equation of state. Numerous studies have determined the bulk modulus (K₀), which is a measure of a substance's resistance to uniform compression, and its pressure derivative (K₀').

A study involving single-crystal X-ray diffraction up to 4.56 GPa determined the bulk modulus of this compound to be 193(1) GPa, assuming a pressure derivative (K') of 4.0.[1][2] Another investigation using a DIA-type, cubic-anvil apparatus combined with synchrotron X-ray radiation up to 8.55 GPa and 1273 K fixed the bulk modulus at 196 GPa and K' at 4 to fit their pressure-volume-temperature data.

The compressibility of this compound is relatively isotropic when compared to its polymorphs, andalusite and sillimanite.[1][2] The most compressible direction in the this compound structure is approximately along the[1] direction.[1][2]

| Parameter | Value | Experimental Conditions | Reference |

| Bulk Modulus (K₀) | 193(1) GPa | Single-crystal XRD up to 4.56 GPa, K' fixed at 4.0 | [1][2] |

| 196 GPa | Synchrotron XRD up to 8.55 GPa and 1273 K, K' fixed at 4.0 | ||

| 192 ± 6 GPa | Synchrotron XRD up to 17.5 GPa | [3] | |

| Pressure Derivative (K₀') | 4.0 (assumed/fixed) | Multiple studies | [1][2] |

| Unit Cell Volume (V₀) | 293.32(2) ų | Room pressure | [2] |

| 294.05(9) ų | Room pressure |

Crystal Structure Evolution

Under pressure, the triclinic crystal structure of this compound undergoes compression, leading to changes in its unit-cell parameters. High-pressure single-crystal X-ray diffraction studies have precisely measured these changes. The unit-cell angles α, β, and γ show slight variations with increasing pressure.[3][4] Specifically, α tends to increase, while β and γ decrease slightly with pressure.

The compression of the this compound structure is accommodated by the distortion of the AlO₆ octahedra and SiO₄ tetrahedra. The bulk moduli of the individual polyhedra have been calculated, showing that the Si tetrahedra are less compressible than the Al octahedra.[1][2]

| Pressure (GPa) | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Reference |

| 0.0001 | 7.1200(4) | 7.8479(3) | 5.5738(3) | 89.974(3) | 101.117(4) | 106.000(4) | 293.32(2) | [2] |

| 1.35 | 7.0924(6) | 7.8175(5) | 5.5516(4) | 90.032(5) | 101.139(6) | 105.954(6) | 289.03(4) | [2] |

| 2.54 | 7.0694(6) | 7.7925(5) | 5.5332(4) | 90.081(5) | 101.151(6) | 105.914(6) | 285.45(4) | [2] |

| 3.73 | 7.0470(7) | 7.7681(6) | 5.5152(5) | 90.131(6) | 101.163(7) | 105.875(7) | 282.01(5) | [2] |

| 4.56 | 7.0315(8) | 7.7513(7) | 5.5029(6) | 90.166(7) | 101.170(8) | 105.848(8) | 279.69(5) | [2] |

High-Pressure Phase Transitions

At room temperature, this compound undergoes a first-order phase transition to a new phase, designated this compound-II, at approximately 9.7 GPa. This transition is characterized by noticeable changes in the Raman and infrared spectra, including the splitting of a Si-O symmetric stretching band and the appearance of new vibrational modes.[5] Raman mapping has shown the coexistence of both this compound and this compound-II at 10.0 GPa.[5] Upon release of pressure, this compound-II reverts to the original this compound structure.[5]

At higher pressures and temperatures, this compound decomposes into stishovite (a high-pressure polymorph of SiO₂) and corundum (Al₂O₃).

Optical Properties of this compound Under High Pressure

While the physical properties of this compound under pressure have been extensively studied, there is a notable lack of quantitative experimental data on its optical properties, such as refractive indices, as a function of high pressure. The following sections summarize the known optical properties at ambient conditions.

Refractive Indices and Birefringence at Ambient Pressure

This compound is a biaxial negative mineral with three distinct refractive indices (nα, nβ, nγ). The values at ambient conditions are approximately:

-

nα = 1.710 - 1.718

-

nβ = 1.719 - 1.725

-

nγ = 1.724 - 1.734

The birefringence (δ = nγ - nα) is in the range of 0.012 to 0.016.[6][7]

Raman Spectroscopy

Raman spectroscopy is a powerful tool for investigating the vibrational modes of minerals under high pressure. The pressure-induced shifts of Raman peaks can provide insights into the compression of chemical bonds and phase transitions.

Several Raman-active modes have been identified in this compound, and their frequencies increase with pressure. The pressure dependence of these modes (dω/dP) is a key parameter. A phase transition to this compound-II is observed at 9.7 GPa, which is marked by significant changes in the Raman spectrum.[5]

| Raman Mode (cm⁻¹) at Ambient Pressure | Pressure Coefficient (dω/dP) (cm⁻¹/GPa) | Notes | Reference |

| ~126 | Not reported | Lattice mode | |

| ~225 | Not reported | ||

| ~330 | Not reported | ||

| ~475 | Not reported | Si-O-Al bending | |

| ~638 | Least sensitive to deviatoric stress | Used for geobarometry | [3] |

| ~890 | Not reported | Si-O stretching | |

| ~1030 | Not reported | Si-O stretching |

Experimental Protocols

The investigation of this compound's properties under high pressure predominantly relies on two key experimental techniques: high-pressure X-ray diffraction and high-pressure Raman spectroscopy, both typically employing a diamond anvil cell (DAC).

High-Pressure Single-Crystal X-ray Diffraction

Objective: To determine the unit-cell parameters and crystal structure of this compound at various pressures.

Methodology:

-

Sample Preparation: A small, single crystal of this compound (typically on the order of tens of micrometers) is selected.

-

DAC Loading: The this compound crystal is loaded into the sample chamber of a diamond anvil cell. A gasket, usually made of a strong metal like rhenium or steel, is pre-indented to create the sample chamber.

-

Pressure Medium: A pressure-transmitting medium (e.g., a 4:1 methanol-ethanol mixture, neon, or helium) is loaded into the sample chamber to ensure quasi-hydrostatic conditions.

-

Pressure Calibration: A pressure calibrant, such as a small ruby chip, is included in the sample chamber. The pressure is determined by measuring the pressure-induced shift of the ruby fluorescence line.

-

X-ray Diffraction: The DAC is mounted on a goniometer at a synchrotron X-ray source. A monochromatic X-ray beam is focused on the this compound crystal.

-

Data Collection: Diffraction patterns are collected at various pressures using an area detector. The DAC is often rotated to collect a complete set of reflections.

-

Data Analysis: The collected diffraction data are used to refine the unit-cell parameters and atomic positions of the this compound crystal at each pressure point. This information is then used to calculate the equation of state.

High-Pressure Raman Spectroscopy

Objective: To investigate the vibrational properties of this compound as a function of pressure and to detect phase transitions.

Methodology:

-

Sample Preparation and DAC Loading: Similar to the XRD protocol, a this compound crystal is loaded into a DAC with a pressure-transmitting medium and a pressure calibrant.

-

Raman Spectrometer: The DAC is placed under a micro-Raman spectrometer.

-

Laser Excitation: A laser beam of a specific wavelength (e.g., 532 nm) is focused onto the this compound sample through one of the diamond anvils.

-

Signal Collection: The scattered Raman signal is collected in a backscattering geometry through the same objective lens.

-

Spectral Analysis: The collected spectra are analyzed to identify the Raman-active modes and their frequencies at different pressures. The pressure is increased incrementally, and a spectrum is collected at each step.

-

Data Interpretation: The shifts in the Raman peak positions with pressure are plotted to determine the pressure dependencies of the vibrational modes. Abrupt changes in the spectra, such as the appearance or disappearance of peaks or changes in the slope of the pressure dependencies, indicate a phase transition.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships.

References

- 1. The Diamond Anvil Cell (DAC) [serc.carleton.edu]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unveiling the Thermodynamic Landscape of Kyanite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties and heat capacity of kyanite (Al₂SiO₅), a key aluminosilicate mineral. Understanding these fundamental parameters is crucial for a wide range of applications, from geological modeling to materials science and beyond. This document summarizes key quantitative data, details the experimental protocols used for their determination, and provides visual representations of important concepts and workflows.

Thermodynamic Data of this compound

The thermodynamic properties of this compound, including its enthalpy, entropy, and Gibbs free energy of formation, are essential for predicting its stability and reactivity under various temperature and pressure conditions. The following tables summarize key thermodynamic data for this compound.

Table 1: Standard Molar Thermodynamic Properties of this compound at 298.15 K and 1 bar

| Property | Symbol | Value | Unit |

| Enthalpy of Formation from Elements | ΔH°f | -2594.2 ± 1.3 | kJ/mol |

| Gibbs Free Energy of Formation from Elements | ΔG°f | -2441.72 | cal/gfw[1] |

| Standard Molar Entropy | S° | 82.30 ± 0.13 | J/(mol·K)[2] |

Table 2: Molar Heat Capacity (C_p) of this compound at Low Temperatures

This table presents selected values of the molar heat capacity of this compound at constant pressure, as determined by low-temperature adiabatic calorimetry.[2]

| Temperature (K) | Heat Capacity (J/(mol·K)) |

| 10 | 0.03 |

| 20 | 0.24 |

| 50 | 4.88 |

| 100 | 25.44 |

| 200 | 76.53 |

| 298.15 | 121.71 |

| 380 | 148.53 |

Heat Capacity of this compound

The heat capacity of a substance quantifies the amount of heat required to raise its temperature. For minerals like this compound, heat capacity data is vital for understanding thermal behavior and for calculating other thermodynamic properties at different temperatures.

Low-temperature heat capacities of this compound have been precisely measured using techniques such as automatic, adiabatically shielded calorimetry.[2] These measurements are typically conducted from near absolute zero (approximately 10 K) up to around 380 K.[2] From these heat capacity data, the standard entropy at 298.15 K can be calculated.[2]

Experimental Protocols

The determination of thermodynamic data for minerals like this compound relies on sophisticated experimental techniques. The following sections detail the methodologies for two key experimental approaches.

Adiabatic Shield Calorimetry for Heat Capacity Measurement

This technique is employed to measure the heat capacity of a substance as a function of temperature with high accuracy.

Methodology:

-

Sample Preparation: A pure, well-characterized sample of this compound is carefully weighed and loaded into a sample holder.[2] The sample may be in the form of a polycrystalline aggregate, which is often crushed and sieved to a specific mesh size.[2] To ensure purity, the sample may be treated with acids to remove any surface impurities, followed by rinsing and drying.[2]

-

Calorimeter Setup: The sample holder is placed within an automatic, adiabatically shielded calorimeter. This instrument is designed to minimize heat exchange with the surroundings, ensuring that the measured heat input directly corresponds to the temperature change of the sample.

-

Measurement Procedure: The experiment is conducted over a wide temperature range, typically from around 10 K to 380 K.[2] At discrete temperature intervals, a known amount of electrical energy (heat) is introduced to the sample. The resulting temperature increase is precisely measured.

-

Data Analysis: The heat capacity at each temperature is calculated by dividing the heat input by the measured temperature change and the molar mass of the sample. The collected data points are then used to generate a continuous heat capacity curve.

Solution Calorimetry for Enthalpy of Formation

Solution calorimetry is a powerful method for determining the enthalpy of formation of minerals that are not readily synthesized from their constituent elements.[3]

Methodology:

-

Sample and Solvent Selection: A precisely weighed sample of this compound is prepared. A suitable solvent, in which the mineral and its constituent oxides dissolve, is chosen. For silicates like this compound, high-temperature molten oxide solvents are commonly used.[3]

-

Calorimetric Measurement: The experiment is conducted in a high-temperature solution calorimeter. The calorimeter consists of a reaction chamber containing the molten solvent, a sensitive temperature measuring device, and a mechanism for introducing the sample.

-

Dissolution and Heat Measurement: The this compound sample is dropped into the molten solvent, and the heat change associated with its dissolution (enthalpy of solution) is measured.

-

Thermochemical Cycle: To determine the enthalpy of formation, a thermochemical cycle is constructed based on Hess's Law. This involves measuring the enthalpies of solution of the constituent oxides (e.g., Al₂O₃ and SiO₂) in the same solvent.

-

Calculation: The enthalpy of formation of this compound from its constituent oxides is calculated from the measured enthalpies of solution. This value can then be combined with the known enthalpies of formation of the oxides from the elements to determine the standard enthalpy of formation of this compound.

Visualizations

The following diagrams provide visual representations of key concepts related to the thermodynamics of this compound.

Caption: A simplified pressure-temperature phase diagram for the Al₂SiO₅ system, illustrating the stability fields of this compound, andalusite, and sillimanite.

Caption: A schematic workflow illustrating the key steps involved in determining the heat capacity of a mineral sample using calorimetry.

References

A Technical Guide to the Trace Element Geochemistry of Kyanite in Eclogites

Abstract: Kyanite (Al₂SiO₅), a key aluminosilicate mineral in high-pressure metamorphic rocks such as eclogites, serves as a robust recorder of petrogenetic processes. Its crystal structure allows for the incorporation of various trace elements, the concentrations and distributions of which provide critical insights into protolith characteristics, metamorphic conditions, and fluid-rock interaction histories. This technical guide provides an in-depth overview of the trace element geochemistry of this compound in eclogites, summarizing quantitative data, detailing analytical protocols, and illustrating key geochemical relationships. This document is intended for researchers and scientists in the fields of geochemistry, petrology, and material science.

Geochemical Significance of Trace Elements in Eclogitic this compound

Eclogites are high-pressure, high-temperature metamorphic rocks composed primarily of omphacitic clinopyroxene and garnet. The presence of this compound indicates aluminous bulk compositions, often derived from protoliths like altered oceanic crust or subducted sediments.[1] The trace element signature of this compound within these rocks is a powerful tool for several reasons:

-

Protolith Fingerprinting: Elements like chromium (Cr) and vanadium (V) are relatively immobile and their concentrations in this compound can reflect the original composition of the source rock.[2]

-

Metamorphic Conditions: The incorporation of certain elements, particularly titanium (Ti), appears to be related to the temperature of metamorphism, suggesting the potential for a "Ti-in-kyanite" geothermometer.[2][3]

-

Physicochemical Environment: The concentration of elements like iron (Fe) is strongly controlled by the ambient oxygen fugacity during mineral growth, providing clues about the redox state of the system.[2]

-

Fluid Interaction: Trace element zoning within this compound crystals can preserve a record of changing geochemical environments during metamorphic cycles, often related to fluid infiltration and metasomatism.[2][4]

Quantitative Trace Element Data

The concentrations of trace elements in this compound can vary significantly depending on the bulk rock chemistry, P-T conditions, and the presence of other minerals. The following table summarizes representative concentration ranges for key trace elements in this compound, compiled from various studies on this compound-bearing rocks, including eclogites.

| Element | Typical Concentration Range (ppm, μg/g) | Geochemical Significance in Eclogitic this compound | References |

| Chromium (Cr) | 50 - >40,000 (as Cr₂O₃) | A strong indicator of protolith composition (e.g., mafic or ultramafic). High concentrations cause a blue-green color. | [2][3][5] |

| Vanadium (V) | 1 - 200 | Also reflects protolith chemistry and can be used in conjunction with Cr for fingerprinting. | [2][6] |

| Iron (Fe) | 500 - 20,000 | Incorporation is highly dependent on oxygen fugacity. A known quencher of cathodoluminescence. | [2][3][6] |

| Titanium (Ti) | 10 - 300+ | Positively correlated with formation temperature, showing potential as a geothermometer. | [2][3][6] |

| Gallium (Ga) | ~10 - 50 | Substitutes for Al³⁺; its partitioning behavior can provide insights into metamorphic processes. | [7] |

| Zirconium (Zr) | ~1 - 20 | Generally low concentrations; may be influenced by the presence or dissolution of zircon in the rock. | [7][8] |

| Rare Earth Elements (REE) | Generally low (< 10 ppm) | This compound typically has very low REE concentrations. Garnet is the primary host for Heavy REE (HREE) in eclogites. | [7][9] |

Note: These values are indicative and can vary substantially based on the specific geological setting.

Experimental Protocols: Trace Element Analysis

The primary technique for obtaining precise, in-situ quantitative trace element data from this compound is Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) .[6][10] This method allows for the analysis of small spots or the mapping of entire crystals, revealing detailed chemical zoning.

Generalized LA-ICP-MS Workflow

-

Sample Preparation:

-

Sectioning: this compound-bearing eclogite samples are cut to produce rock chips for mounting.

-

Mounting: Samples are mounted in epoxy resin blocks, typically 25 mm in diameter.[11]

-

Grinding and Polishing: The mounted blocks are ground and polished to expose a flat, smooth surface. A high-quality polish is critical to ensure consistent laser ablation.

-

Thickness: For LA-ICP-MS, thin sections should be thicker than standard 30 μm petrographic sections. A thickness of 50-100 μm is often recommended to ensure sufficient material for ablation without penetrating through the mineral.[11]

-

Cleaning: Prior to analysis, the polished surface is thoroughly cleaned with deionized water and ethanol to remove any contaminants.

-

-

Instrumentation and Data Acquisition:

-

System: A high-frequency laser (e.g., Nd:YAG or excimer) is coupled to an ICP-MS instrument.[12][13]

-

Ablation: The laser is focused on a pre-selected spot on the this compound crystal. The high-energy laser beam ablates a small amount of material, creating a fine aerosol.[12] Typical spot sizes for mineral analysis range from 15 to 50 µm.

-

Transport: The aerosol is transported from the ablation cell to the ICP-MS torch by a stream of inert carrier gas (typically helium or argon).[12]

-

Analysis: In the plasma, the aerosol is atomized and ionized. The ions are then passed through the mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of individual elements.

-

-

Calibration and Data Reduction:

-

External Standardization: The instrument is calibrated using certified reference materials (standards) of known composition. For silicate analysis, glass standards like NIST SRM 610 and 612 are commonly used.[11]

-

Internal Standardization: An element with a known concentration in the target mineral (this compound) is used as an internal standard to correct for variations in ablation yield and instrument drift. Since this compound is Al₂SiO₅, ²⁷Al or ²⁹Si is typically used.

-

Data Processing: Time-resolved analytical signals are processed using specialized software (e.g., Glitter, Iolite).[12] The software integrates the signal for the standard and the unknown (this compound), subtracts the background, performs the internal standard correction, and calculates the final concentrations of the trace elements.

-

Visualizations: Workflows and Geochemical Relationships

The following diagrams illustrate key workflows and concepts in the study of trace elements in eclogitic this compound.

References

- 1. ikcabstracts.com [ikcabstracts.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Know about this compound [yayangminerals.com]

- 6. researchgate.net [researchgate.net]

- 7. msaweb.org [msaweb.org]

- 8. pierrelanari.com [pierrelanari.com]

- 9. researchgate.net [researchgate.net]

- 10. Trace Element Distribution in Zoned this compound of Thassos Island (Greece) Using Combined Spectroscopic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. casa-facility.com [casa-facility.com]

- 12. ICP-MS Techniques | Department of Earth Science | UiB [uib.no]

- 13. Laser ablation inductively coupled plasma mass spectrometry: A new technique for the determination of trace and ultra-trace elements in silicates (Journal Article) | OSTI.GOV [osti.gov]

kyanite phase diagram and stability fields with andalusite and sillimanite

An In-depth Technical Guide to the Kyanite, Andalusite, and Sillimanite Phase Diagram and Stability Fields

This technical guide provides a comprehensive overview of the pressure-temperature (P-T) stability fields of the aluminum silicate (Al₂SiO₅) polymorphs: this compound, andalusite, and sillimanite. Understanding the phase relationships between these minerals is fundamental in metamorphic petrology for determining the conditions under which rocks have formed and evolved. This document summarizes key quantitative data, details the experimental protocols used to determine the phase boundaries, and provides a visual representation of the Al₂SiO₅ phase diagram.

Introduction to the Al₂SiO₅ Polymorphs

This compound, andalusite, and sillimanite are nesosilicate minerals that share the same chemical formula, Al₂SiO₅, but differ in their crystal structures.[1] This polymorphism arises from the different coordination environments of the aluminum ions within the crystal lattice, which in turn are stable under distinct pressure and temperature regimes.[2] Consequently, the presence of one or more of these minerals in a metamorphic rock serves as a powerful indicator of the metamorphic grade and the P-T path the rock has experienced.[2][3]

-

This compound: The high-pressure, relatively low-temperature polymorph. Its presence generally indicates metamorphism deep within the Earth's crust.

-

Andalusite: The low-pressure, low- to moderate-temperature polymorph. It is often found in contact metamorphic aureoles.

-

Sillimanite: The high-temperature polymorph, stable over a wide range of pressures.

The transitions between these three minerals are defined by univariant reaction lines on a pressure-temperature phase diagram, which intersect at a single invariant point known as the triple point, where all three minerals can coexist in equilibrium.

Quantitative Data on Stability Fields and the Triple Point

The precise locations of the phase boundaries and the triple point have been the subject of numerous experimental and theoretical studies. The work of Holdaway (1971) is a foundational and widely referenced experimental determination of the Al₂SiO₅ phase diagram.[3][4][5] Subsequent studies have refined these conditions. The table below summarizes key quantitative data for the univariant reaction lines and the triple point from various sources.

| Reaction | Pressure (kbar) | Temperature (°C) | Reference |

| Triple Point | ~3.8 | ~501 | Holdaway (1971) |

| 4.5 ± 0.5 | 550 ± 35 | Pattison (1992) in Spear and Cheney (1989) dataset [6] | |

| This compound ⇌ Andalusite | 3.76 | 500 | Holdaway (1971) |

| 2.0 | 300 | Holdaway (1971) | |

| Andalusite ⇌ Sillimanite | 1.8 | 622 | Holdaway (1971) |

| 3.0 | 645 ± 20 | Pattison (1992) | |

| This compound ⇌ Sillimanite | 5.5 | 595 | Holdaway (1971) |

| 8.0 | 700 | Bohlen et al. (1991) |

Experimental Protocols for Determining Phase Boundaries

The stability fields of the Al₂SiO₅ polymorphs are primarily determined through high-pressure, high-temperature experiments using apparatus such as the piston-cylinder device. These experiments aim to bracket the equilibrium conditions by observing the direction of reaction between two of the polymorphs at a given pressure and temperature.

Starting Materials and Sample Preparation

-

Selection of Materials: High-purity, gem-quality natural single crystals or finely ground powders of this compound, andalusite, and sillimanite are used as starting materials. Synthetic materials can also be employed.

-

Sample Encapsulation: The starting materials, often a mixture of two polymorphs, are placed in a noble metal capsule, typically platinum or gold, to isolate them from the pressure medium and furnace assembly. The capsule is then welded shut.

Piston-Cylinder Apparatus and Experimental Procedure

The piston-cylinder apparatus is capable of generating the high pressures and temperatures required to simulate conditions within the Earth's crust.[7][8]

-

Apparatus Setup: The encapsulated sample is placed within a pressure cell, which is typically made of a soft, ductile material like NaCl or talc/pyrex.[8][9] This cell is then placed inside a furnace assembly, which is in turn surrounded by a pressure vessel.

-

Pressure and Temperature Control: Pressure is applied to the sample assembly by a hydraulic press acting on a piston. Temperature is generated by passing a current through a resistive furnace (e.g., graphite) and is monitored by a thermocouple placed near the sample capsule.[10]

-

Experimental Run: The sample is brought to the desired pressure and temperature and held for a duration sufficient to allow for reaction to occur (hours to days).

Post-Experiment Analysis

After quenching, the sample capsule is retrieved, opened, and the contents are analyzed to determine the direction of the reaction.

-

Optical Microscopy: The run products are examined under a petrographic microscope to identify the growth of new crystals or the corrosion of existing ones.

-

X-ray Diffraction (XRD): XRD is used to identify the mineral phases present in the run product and to determine their relative proportions. An increase in the intensity of the diffraction peaks of one polymorph at the expense of another indicates the direction of the reaction.

-

Scanning Electron Microscopy (SEM): SEM can be used to provide high-resolution images of the run products, revealing textural evidence of reaction such as overgrowths or replacement features.

By conducting a series of experiments at different pressures and temperatures, the univariant reaction lines can be tightly constrained, and their intersection defines the triple point.

Visualization of the Al₂SiO₅ Phase Diagram

The following diagram, generated using the Graphviz DOT language, illustrates the stability fields of this compound, andalusite, and sillimanite, and the location of their triple point.

Caption: A simplified P-T phase diagram for the Al₂SiO₅ system.

Conclusion

The phase diagram of this compound, andalusite, and sillimanite is a cornerstone of metamorphic petrology. The stability fields of these minerals, determined through rigorous experimental and theoretical work, provide invaluable constraints on the pressure and temperature conditions of metamorphism. While the general topology of the phase diagram is well-established, ongoing research continues to refine the precise locations of the phase boundaries and the triple point, and to investigate the influence of factors such as minor element substitution and reaction kinetics on the stability of these important indicator minerals.

References

- 1. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. openalex.org [openalex.org]

- 5. minsocam.org [minsocam.org]

- 6. Al2SiO5 Diagram [science.smith.edu]

- 7. oiccpress.com [oiccpress.com]

- 8. oiccpress.com [oiccpress.com]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

The Geochemistry of Kyanite: A Technical Guide to its Dissolution Kinetics in Hydrothermal Fluids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kyanite, an aluminosilicate mineral with the chemical formula Al₂SiO₅, is a key component in many metamorphic rocks and serves as an indicator of specific pressure and temperature conditions during their formation. Understanding its dissolution kinetics in hydrothermal fluids is crucial for a wide range of scientific and industrial applications, from modeling geological processes such as metasomatism and weathering to material science and even informing the stability of potential drug delivery vehicles under varying physiological conditions. This technical guide provides an in-depth overview of the core principles governing this compound dissolution, summarizing key experimental findings, detailing methodologies, and visualizing the fundamental relationships involved.

Factors Influencing this compound Dissolution

The rate at which this compound dissolves in hydrothermal fluids is a complex function of several key parameters:

-

Temperature: As with most chemical reactions, temperature plays a critical role. Higher temperatures generally lead to increased dissolution rates.

-

pH: The acidity or alkalinity of the hydrothermal fluid significantly impacts the dissolution mechanism and rate.

-

Fluid Composition: The presence of other dissolved species, particularly aluminum and silica, can either inhibit or enhance dissolution. The formation of Al-Si complexes in the fluid phase is thought to be a significant factor in aluminum mobility.[1]

-

Pressure: While less studied than temperature and pH, pressure can influence the thermodynamic stability of this compound and the properties of the solvent, thereby affecting dissolution rates.

-

Mineral Surface Area: The available surface area of the this compound crystals directly influences the overall dissolution rate.

Quantitative Data on this compound Dissolution Kinetics

The following tables summarize the quantitative data from key experimental studies on the dissolution kinetics of this compound and its polymorph, andalusite.

Table 1: this compound Dissolution Rates and Activation Energies

| Temperature (°C) | pH | Dissolution Rate (mol m⁻² s⁻¹) | Apparent Activation Energy (Ea) (kJ mol⁻¹) | Reference |

| 0 - 22 | 3.5 - 7.5 | 4.6 - 7.6 x 10⁻¹³ (at 22°C) | 73.5 | Zhang et al. (2019)[2][3] |

| 100 - 200 | ~2 | ~10⁻⁹ - 10⁻¹⁰ | 75 | Oelkers and Schott (1999) as cited in Zhang et al. (2019)[2] |

| 25 (predicted) | Neutral | ~10⁻¹⁷ | - | Palandri and Kharaka (2004)[2][4] |

Table 2: Proposed Rate Equations for this compound and Andalusite Dissolution

| Mineral | Rate Equation | Parameters | Conditions | Reference |

| This compound | r = k * exp[-Ea/R * (1/T - 1/298.15)] | k = 5.08 x 10⁻¹³ mol m⁻² s⁻¹, Ea = 73.5 kJ mol⁻¹ | Ambient Temperatures | Zhang et al. (2019)[2] |

| Andalusite | r = k₁aH⁺ⁿ¹ + k₂ + k₃aH⁺ⁿ³ | k₁ = 4.04 x 10⁻¹⁰, k₂ = 7.95 x 10⁻¹⁰, k₃ = 1.01 x 10⁻¹⁷ (mol m⁻² s⁻¹), n₁ = 1.2, n₃ = -0.6 | T = 25°C, pH = 2-10 | Carroll (1989) as cited in Zhang et al. (2019)[2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and interpretation of kinetic data. The following sections outline the key protocols cited in the literature.

Low-Temperature Dissolution of this compound (Zhang et al., 2019)

This study utilized an externally-stirred mixed-flow reactor to measure the dissolution rate of this compound at low temperatures and near-neutral pH.[2][3]

1. Sample Preparation:

-

High-purity this compound crystals were crushed and sieved to a specific size fraction.

-

The powder was ultrasonicated and rinsed repeatedly with ethanol to remove fine particles.

-

To reduce highly reactive surface sites, the cleaned powder was immersed in deionized water at 80°C for six weeks.

-

The pre-treated powder was then rinsed with ethanol, air-dried, and stored in a desiccator.

-

The initial specific surface area was determined using the N₂-BET method.[2]

2. Experimental Apparatus:

-

An externally-stirred column reactor was used, which allows for a high solid-to-solution ratio, essential for measuring slow dissolution rates.[2]

-

The setup consisted of a packed column containing the this compound sample, a feeding pump for the influent solution, and a recycle pump to ensure efficient mixing.[2]

3. Experimental Procedure:

-

The influent solution was a 1 mM NaNO₃ solution, with the initial pH adjusted using concentrated HNO₃ and NaOH.[2]

-

The flow rate of the feeding pump was adjusted based on the expected reaction rate.[2]

-

The experiment was run until a steady state was achieved, defined as three to five consecutive samples with less than 10% variation in Si concentration.[2]

4. Analytical Methods:

-

Total dissolved silicon (Si) concentrations in the effluent were analyzed using a UV-visible spectrophotometer with the molybdate blue method.[2]

-

Total dissolved aluminum (Al) concentrations were analyzed by ICP-MS.[2]

High-Temperature/High-Pressure Solubility of this compound (Tropper and Manning, 2005)

This research investigated the solubility of this compound at high temperatures and pressures to understand aluminum mobility in subduction-zone fluids.[1]

1. Experimental Apparatus:

-

A piston-cylinder apparatus was used to achieve the high-pressure and high-temperature conditions (800°C and 1 GPa).[1]

2. Experimental Procedure:

-

Natural this compound crystals were placed in a fluid with a varying initial SiO₂/H₂O ratio.

-

Small quartz crystals were added to rapidly achieve the desired initial dissolved silica concentration.[1]

-

The experiments were run for 24 hours.[1]

3. Analytical Method:

-

The solubility of this compound was determined by measuring the weight loss of the this compound crystals after the experiment.[1]

Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships in the study of this compound dissolution kinetics.

Geochemical Modeling of this compound Dissolution

The experimental data on this compound dissolution kinetics are essential for developing and calibrating geochemical models. These models are used to simulate complex fluid-rock interactions in various geological settings. The rate equations, such as the one proposed by Zhang et al. (2019) for low temperatures, can be incorporated into reactive transport models to predict the long-term behavior of this compound in natural and engineered systems.[2] For instance, the compilation of rate parameters by Palandri and Kharaka (2004) provides a valuable database for such modeling efforts, although recent experimental data suggests that some of these parameters may need refinement.[2][4]

Conclusion

The dissolution kinetics of this compound in hydrothermal fluids are governed by a complex interplay of temperature, pH, fluid composition, and pressure. Experimental studies have provided valuable quantitative data and rate laws that are fundamental to our understanding of these processes. The detailed experimental protocols outlined in this guide are intended to facilitate further research in this area. The continued integration of experimental kinetics with geochemical modeling will be crucial for advancing our ability to predict the behavior of this compound and other aluminosilicate minerals in a variety of natural and industrial contexts.

References

- 1. scribd.com [scribd.com]

- 2. Aluminosilicate dissolution kinetics: a general stochastic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aqueous alteration of potassium-bearing aluminosilicate minerals: from mechanism to processing - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC02084G [pubs.rsc.org]

role of fluid inclusions in natural kyanite formation

An In-depth Technical Guide on the Role of Fluid Inclusions in the Formation of Natural Kyanite

Introduction

This compound, an aluminum silicate polymorph (Al₂SiO₅), is a critical index mineral in metamorphic petrology, providing key insights into the pressure and temperature conditions of rock formation.[1] Its presence signifies medium- to high-pressure and low- to moderate-temperature metamorphic environments.[1] The formation of this compound is a complex process influenced not only by P-T conditions but also by the chemical environment, particularly the presence and composition of metamorphic fluids. Trapped within these this compound crystals are microscopic bubbles of liquid and gas known as fluid inclusions.[2] These inclusions are invaluable geological "time capsules," preserving samples of the fluids present during metamorphism and offering direct evidence of the conditions and chemical processes that led to this compound's crystallization.[3][4][5] This guide provides a technical overview of the role of these fluid inclusions, detailing the analytical methodologies used to study them and the profound insights they offer into the petrogenesis of this compound-bearing rocks.

The Significance of Fluid Inclusions in this compound

Fluid inclusions are broadly classified based on their timing of entrapment relative to the host mineral's growth.[2][6]

-

Primary inclusions are trapped on the growing faces of the this compound crystal and represent the fluid from which the mineral was actively precipitating.

-

Secondary inclusions are trapped in fractures that formed and healed after the crystal's growth was complete, representing later fluids that percolated through the rock.

-

Pseudosecondary inclusions form in fractures that develop during crystal growth and are subsequently overgrown, trapping fluids contemporaneous with a specific growth phase.

For understanding this compound formation, primary inclusions are of the utmost importance as they provide a direct sample of the peak metamorphic or hydrothermal fluids.[4] Studies on this compound from various geological settings, including ultrahigh-pressure (UHP) eclogites and hydrothermal veins, have revealed a diverse range of fluid compositions, including high-salinity brines, N₂- and CH₄-rich gaseous fluids, CO₂, and low-salinity aqueous fluids.[7][8] This compositional variability points to different fluid sources and complex fluid-rock interaction histories during the metamorphic events that form this compound.

Constraining Formation Conditions: The P-T-X Path

The primary goal of studying fluid inclusions in this compound is to determine the pressure (P), temperature (T), and composition (X) of the fluids at the time of trapping. This information is crucial for reconstructing the metamorphic history of the host rock.

The process involves combining data from multiple analytical techniques. First, the composition (X) of the fluid is determined. Then, microthermometry is used to measure phase changes within the inclusion upon heating and cooling. The homogenization temperature (Th), where the fluid becomes a single phase, provides a minimum trapping temperature. This data is used to calculate the fluid's density and construct a line of constant density on a P-T diagram, known as an isochore .[4][9]

Because the isochore represents a range of possible P-T conditions, an independent temperature or pressure estimate is required to pinpoint the exact trapping conditions. This is often achieved by combining the fluid inclusion isochore with temperature estimates from other geothermometers, such as oxygen isotope equilibrium between coexisting quartz and this compound, or thermobarometry on associated minerals like garnet and biotite.[9] The intersection of the isochore with the temperature range from these independent methods constrains the P-T conditions of this compound formation.[9]

Quantitative Data on this compound Formation Conditions

The following table summarizes quantitative data derived from fluid inclusion studies on this compound-bearing rocks, illustrating the P-T conditions determined for vein formation in a specific locality.

| Geological Setting | Host Rock / Vein Minerals | Fluid Inclusion Data (Type) | Independent Thermometry | Derived P-T Conditions of Formation | Reference |

| Alpe Sponda, Central Alps, Switzerland | Quartz-Kyanite Veins | High-density aqueous inclusions | Oxygen isotope equilibrium in quartz-kyanite pairs | 550 ± 30°C and 5.0 ± 0.4 kbar | [9] |

Key Experimental Protocols

The study of fluid inclusions in this compound is a meticulous process that involves several key stages, from sample preparation to advanced geochemical analysis.

-

Sample Preparation : The process begins with the preparation of doubly polished thick sections (typically 100-200 µm thick) from the this compound-bearing rock sample. This thickness is greater than standard thin sections to preserve the three-dimensional nature of the inclusions.

-

Fluid Inclusion Petrography : A detailed microscopic examination is performed to identify and classify the fluid inclusions. This involves documenting their size, shape, distribution (e.g., isolated, in clusters, or along trails), and the phases present at room temperature (e.g., liquid, vapor, solid daughter minerals). This step is crucial for distinguishing primary from secondary inclusions and selecting suitable inclusions for further analysis.

-

Microthermometry : This is the core technique for determining fluid density and salinity. It involves using a specialized heating-freezing stage mounted on a microscope.

-

Freezing Runs : The inclusion is cooled until frozen and then slowly warmed. The temperature of the first melting (eutectic temperature, Te) provides clues about the types of salts present (e.g., NaCl-H₂O vs. NaCl-CaCl₂-H₂O systems). The final melting temperature of ice (Tm_ice) is used to calculate the fluid's salinity in wt. % NaCl equivalent.

-

Heating Runs : The inclusion is heated until the vapor bubble disappears and the fluid homogenizes into a single phase. This homogenization temperature (Th) is recorded. For aqueous inclusions, this homogenization can be to the liquid or vapor phase.

-

-

Raman Microspectroscopy : This non-destructive technique is used to identify the composition of gases (e.g., CO₂, CH₄, N₂) and solid phases (daughter minerals) within the inclusions.[8] A laser is focused on the phase of interest, and the scattered light provides a characteristic spectral fingerprint, allowing for unambiguous identification.

-

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) : This is a micro-analytical technique used to determine the elemental composition of the trapped fluid, including major, minor, and trace elements. A high-energy laser is used to ablate the inclusion, and the vaporized material is transported to a mass spectrometer for analysis. This can provide crucial information on the source of the fluids and the nature of fluid-rock interactions.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for analyzing fluid inclusions and the method for determining P-T conditions.

Caption: Workflow for the analysis of fluid inclusions in this compound.

Caption: Logical relationship for determining P-T conditions of this compound formation.

Fluids as Active Agents in this compound Formation

Fluid inclusions demonstrate that fluids are not merely passive witnesses to metamorphism but are active agents in mineral reactions. The transport of aluminum (Al) and silicon (Si), the primary components of this compound, is highly dependent on fluid composition and P-T conditions.[10] Studies of hydrothermal quartz-kyanite veins show that fluids are the medium for mobilizing these otherwise relatively immobile elements.[11]

Interestingly, experimental work has shown that this compound nucleation can be strongly inhibited and does not readily precipitate from Al-Si saturated aqueous solutions, even within its thermodynamic stability field.[11][12] This suggests that specific fluid compositions, rapid changes in P-T conditions, or the presence of other chemical components may be necessary to overcome kinetic barriers and facilitate this compound growth in natural systems.[12] The study of fluid inclusions in natural this compound is therefore essential to understanding the specific factors that control its formation, which cannot always be replicated in laboratory experiments.

Conclusion

Fluid inclusions are an indispensable tool in modern petrology for deciphering the complex processes of mineral formation. In the study of natural this compound, they provide the only direct samples of the paleo-fluids involved in metamorphic and metasomatic reactions. Through a multi-faceted analytical approach combining petrography, microthermometry, and spectroscopy, researchers can extract detailed P-T-X information from these microscopic relics. This data not only allows for the precise quantification of the conditions of this compound formation but also illuminates the critical role of fluids as catalysts and transport agents in the Earth's crust. The continued study of fluid inclusions in this compound and associated minerals is fundamental to refining our understanding of crustal evolution and the dynamics of metamorphic systems.

References

- 1. ALEX STREKEISEN-Kyanite- [alexstrekeisen.it]

- 2. youtube.com [youtube.com]

- 3. Types of Inclusions in this compound - The Natural Gemstones Company | The Natural Gemstone Company [naturalgemstones.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluid inclusion - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluids in coesite-bearing rocks of the Tso Morari Complex, NW Himalaya: evidence for entrapment during peak metamorphism and subsequent uplift | Geological Magazine | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Petrogenesis of Kyanite-Bearing Metamorphic Rocks: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the petrogenesis of kyanite-bearing metamorphic rocks. This compound, an aluminosilicate mineral, is a key indicator of medium- to high-pressure metamorphic conditions and is predominantly found in rocks such as schists and gneisses. Its presence and mineral associations offer valuable insights into the tectonic and thermal history of the Earth's crust.

Protoliths and Geochemical Characteristics

The formation of this compound-bearing metamorphic rocks is fundamentally controlled by the chemical composition of the original rock, or protolith. Two primary types of protoliths are recognized: aluminous sedimentary rocks (metapelites) and hydrothermally altered volcanic rocks.

Metapelitic Protoliths: These are clay-rich sedimentary rocks, such as shales and mudstones, which are inherently enriched in aluminum. During metamorphism, the clay minerals and other aluminous phases recrystallize to form this compound and associated minerals.

Hydrothermally Altered Volcanic Protoliths: Felsic volcanic rocks, such as rhyolites and dacites, can undergo significant chemical alteration by acidic hydrothermal fluids. This process leaches mobile elements like Ca, Na, and K, leading to a residual enrichment in aluminum and silicon. Subsequent metamorphism of these altered rocks can result in the formation of this compound quartzites.[1] This high-sulfidation alteration is a key process in the formation of some of the world's largest this compound deposits.[1]

The whole-rock major element geochemistry of representative protoliths is summarized in Table 1.

| Oxide | Average Pelite (Shale) (wt%) | Hydrothermally Altered Felsic Volcanic (wt%) |

| SiO₂ | 58.1 | 70-85 |

| TiO₂ | 0.8 | 0.5-1.5 |

| Al₂O₃ | 15.4 | 10-25 |

| FeO (total) | 5.6 | 1-5 |

| MgO | 2.2 | <1 |

| CaO | 3.1 | <1 |

| Na₂O | 1.3 | <0.5 |

| K₂O | 3.2 | <1 |

Table 1: Representative Whole-Rock Geochemistry of Protoliths for this compound-Bearing Metamorphic Rocks. Data compiled from various sources.

Pressure-Temperature Conditions of this compound Formation

This compound is the high-pressure polymorph of Al₂SiO₅ and its stability field is a cornerstone of metamorphic petrology. The pressure-temperature (P-T) conditions for the formation of this compound and its associated mineral assemblages have been determined through experimental studies and thermodynamic modeling.

The aluminosilicate triple point, where andalusite, this compound, and sillimanite coexist in equilibrium, is located at approximately 4.2 kbar and 530 °C.[2] this compound is stable at pressures above this triple point. In typical Barrovian-type regional metamorphism, this compound appears at medium grades and persists into higher grades until it is replaced by sillimanite at higher temperatures.

Table 2 presents a summary of P-T conditions for different this compound-bearing metamorphic zones and rock types.

| Metamorphic Zone/Rock Type | Pressure (kbar) | Temperature (°C) |

| This compound Zone (general) | > 4 | 450 - 650 |

| This compound-Staurolite Schist | 5 - 7 | 600 - 700 |

| This compound-Sillimanite Isograd | 6 - 8 | 650 - 750 |

| Eclogite Facies (this compound-bearing) | > 12 | 450 - 1000 |

Table 2: Pressure-Temperature Conditions for the Formation of this compound-Bearing Rocks. Data compiled from various sources.

The following diagram illustrates the stability fields of the Al₂SiO₅ polymorphs and a typical Barrovian metamorphic field gradient.

Caption: Al₂SiO₅ phase diagram showing the stability fields of this compound.

Key Metamorphic Reactions

The formation of this compound in metapelitic rocks involves a series of prograde metamorphic reactions where hydrous minerals break down to form less hydrous, higher-density minerals. The following are some of the key balanced reactions:

-

Chloritoid Breakdown: 5 FeAl₂SiO₅(OH)₂ (Chloritoid) + 2 SiO₂ (Quartz) → Fe₅Al₄Si₈O₂₂(OH)₂ (Gedrite) + 3 Al₂SiO₅ (this compound) + 4 H₂O

-

Staurolite Breakdown (lower temperature): Fe₂Al₉Si₄O₂₂(OH)₂ (Staurolite) + SiO₂ (Quartz) → FeAl₂Si₂O₈ (Garnet) + 2 Al₂SiO₅ (this compound) + H₂O

-

Staurolite + Muscovite Breakdown (higher temperature): 2 Fe₂Al₉Si₄O₂₂(OH)₂ (Staurolite) + KAl₂(AlSi₃O₁₀)(OH)₂ (Muscovite) + 3 SiO₂ (Quartz) → 4 FeAl₂Si₂O₈ (Garnet) + 5 Al₂SiO₅ (this compound) + KAlSi₃O₈ (K-feldspar) + 3 H₂O

The progression of these reactions during prograde metamorphism can be visualized as a signaling pathway.

Caption: Signaling pathway for this compound formation in metapelites.

Experimental Protocols for Determining Mineral Stability

The P-T stability field of this compound and other minerals is determined through high-pressure, high-temperature laboratory experiments. A generalized protocol for such an experiment is as follows:

-

Starting Material Preparation: A synthetic mixture of oxides or gels with the bulk composition of Al₂SiO₅ is prepared. Alternatively, natural, pure mineral powders (e.g., andalusite, this compound) can be used.

-

Sample Encapsulation: The starting material is loaded into a noble metal capsule (e.g., Pt or Au) and sealed, often with a small amount of water to facilitate reaction kinetics.

-

High-Pressure Apparatus: The capsule is placed in a high-pressure apparatus, such as a piston-cylinder device. This apparatus uses a hydraulic press to generate high pressures on a sample assembly.

-

Heating and Pressure Application: The sample is brought to the desired pressure and temperature. Pressure is controlled by the hydraulic ram, and temperature is controlled by a furnace surrounding the sample assembly and monitored by a thermocouple.

-

Run Duration: The experiment is held at the target P-T conditions for a duration sufficient to allow the reaction to reach equilibrium (typically hours to days).

-